molecular formula C21H22ClF3N4O2 B2455041 N-[4-(tert-butyl)phenyl]-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide CAS No. 338399-55-6

N-[4-(tert-butyl)phenyl]-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide

Cat. No.: B2455041
CAS No.: 338399-55-6
M. Wt: 454.88
InChI Key: JNKWURXEPZXOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(tert-butyl)phenyl]-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide is a recognized and potent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed necrotic cell death. This compound demonstrates high selectivity for RIPK1 by occupying its unique allosteric pocket, stabilizing the inactive conformation of the kinase and thereby effectively blocking TNF-driven necroptotic signaling (Harris et al., 2018) . Its primary research value lies in its utility as a precise chemical tool to dissect the role of RIPK1-mediated signaling in various pathological contexts. Researchers employ this inhibitor to investigate the contribution of necroptosis to the pathogenesis of a wide range of diseases, including inflammatory and autoimmune disorders , ischemia-reperfusion injury , and neurodegenerative conditions like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. By selectively inhibiting RIPK1, this compound enables the delineation of necroptosis from apoptosis and other cell death pathways, facilitating a deeper understanding of cell fate decisions and identifying potential therapeutic targets for conditions where uncontrolled necroptosis is a driving factor.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClF3N4O2/c1-20(2,3)12-4-6-14(7-5-12)28-19(30)17-9-15(31-29-17)11-27-18-16(22)8-13(10-26-18)21(23,24)25/h4-8,10,15H,9,11H2,1-3H3,(H,26,27)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKWURXEPZXOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=NOC(C2)CNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(tert-butyl)phenyl]-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This compound features a complex structure with multiple functional groups that may contribute to its interactions with biological systems.

  • Molecular Formula : C21H22ClF3N4O2
  • Molecular Weight : 454.87 g/mol
  • CAS Number : 21529735

The biological activity of this compound can be attributed to its structural components, particularly the isoxazole ring and the trifluoromethyl group. These elements are known to enhance the lipophilicity and metabolic stability of compounds, allowing for improved interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Anticancer Activity : The trifluoromethyl group has been associated with increased potency in inhibiting various cancer cell lines. For instance, studies have shown that the presence of trifluoromethyl groups can enhance the efficacy of drugs targeting specific pathways in cancer cells, such as those involved in cell proliferation and survival .
  • Anti-inflammatory Properties : Isoxazole derivatives have been reported to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Compounds similar to the one have demonstrated significant anti-inflammatory effects in preclinical models .
  • Antimicrobial Activity : Some derivatives containing isoxazole rings exhibit antimicrobial properties, making them candidates for further investigation as potential antibiotics .

Case Studies and Research Findings

A review of literature reveals several studies that highlight the biological activity of isoxazole derivatives:

  • Study on COX Inhibition : A series of isoxazole compounds were synthesized and evaluated for their selective COX-2 inhibitory activity. One compound exhibited an IC50 value of 0.95 µM, indicating strong activity against COX-2 compared to COX-1 .
  • Trifluoromethyl Group Impact : Research has shown that the incorporation of trifluoromethyl groups into phenolic compounds significantly enhances their ability to inhibit serotonin uptake, suggesting a role in modulating neurotransmitter systems .

Comparative Analysis

The following table summarizes the biological activities reported for various isoxazole derivatives:

Compound NameBiological ActivityIC50 Value (µM)Reference
Isoxazole ACOX-2 Inhibition0.95
Isoxazole BAnticancer<0.5
Isoxazole CAntimicrobial1.5

Q & A

Basic Question: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves coupling a pyridinylamine derivative with a functionalized isoxazole precursor. Key steps include:

  • Aminomethylation: Reacting 3-chloro-5-(trifluoromethyl)-2-pyridinylamine with a bromomethyl-substituted isoxazole intermediate under basic conditions (e.g., triethylamine in dichloromethane) to form the C–N bond .
  • Carboxamide Formation: Using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in anhydrous THF or DMF to activate the carboxylic acid group .

Critical Variables:

VariableImpact on YieldOptimal Range
Solvent PolarityHigher polarity improves solubility of intermediatesDichloromethane > THF
TemperatureExcess heat degrades trifluoromethyl groups0–25°C
Reaction TimeProlonged time risks side reactions (e.g., hydrolysis)12–24 hours

Advanced Question: How can structural analogs of this compound guide Structure-Activity Relationship (SAR) studies?

Answer:
Modifications to the tert-butylphenyl or trifluoromethylpyridinyl moieties significantly alter bioactivity. For example:

  • Trifluoromethyl Group Replacement: Replacing CF₃ with Cl or Br reduces target binding affinity by 30–50% in kinase inhibition assays .
  • Isoxazole Ring Saturation: Hydrogenation of the 4,5-dihydroisoxazole ring enhances metabolic stability but reduces solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.